molecular formula C14H21NO2 B13682979 N-(6-Hydroxyhexyl)-2-phenylacetamide

N-(6-Hydroxyhexyl)-2-phenylacetamide

Cat. No.: B13682979
M. Wt: 235.32 g/mol
InChI Key: CYQUUMWLDGUUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Hydroxyhexyl)-2-phenylacetamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a phenylacetamide core with a hydroxyhexyl side chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Hydroxyhexyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetamide with 6-bromohexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amide nitrogen attacks the electrophilic carbon of the bromohexanol, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(6-Hydroxyhexyl)-2-phenylacetamide can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming N-(6-oxohexyl)-2-phenylacetamide.

    Reduction: The compound can be reduced to form N-(6-hydroxyhexyl)-2-phenylethylamine, where the amide group is reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation: N-(6-oxohexyl)-2-phenylacetamide

    Reduction: N-(6-hydroxyhexyl)-2-phenylethylamine

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: N-(6-Hydroxyhexyl)-2-phenylacetamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block in synthetic chemistry.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: this compound has potential therapeutic applications. It is investigated for its role in drug development, particularly as a precursor for designing new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of N-(6-Hydroxyhexyl)-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxyhexyl side chain allows it to form hydrogen bonds with target molecules, while the phenylacetamide core provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(6-Hydroxyhexyl)benzylamine
  • N-(6-Hydroxyhexyl)-2-methyl-2-propenamide
  • N-(6-Hydroxyhexyl)-2-phenylethylamine

Comparison: N-(6-Hydroxyhexyl)-2-phenylacetamide stands out due to its unique combination of a phenylacetamide core and a hydroxyhexyl side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it more versatile in various applications compared to its analogs. For instance, N-(6-Hydroxyhexyl)benzylamine lacks the amide functionality, which limits its reactivity in certain chemical reactions. Similarly, N-(6-Hydroxyhexyl)-2-methyl-2-propenamide has a different core structure, affecting its overall chemical behavior and applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(6-hydroxyhexyl)-2-phenylacetamide

InChI

InChI=1S/C14H21NO2/c16-11-7-2-1-6-10-15-14(17)12-13-8-4-3-5-9-13/h3-5,8-9,16H,1-2,6-7,10-12H2,(H,15,17)

InChI Key

CYQUUMWLDGUUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.